molecular formula C18H15F3N4OS B2929189 N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide CAS No. 2309310-99-2

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B2929189
CAS No.: 2309310-99-2
M. Wt: 392.4
InChI Key: CULMCNAQCFHCRO-UHFFFAOYSA-N
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Description

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group to the pyridine ring. The benzothiazole moiety is then attached through a series of condensation reactions. The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) under mild, metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, hydrogen peroxide, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like toluene or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring but lack the trifluoromethyl and benzothiazole groups.

    Benzothiazole derivatives: Compounds with the benzothiazole moiety but different substituents on the pyridine ring.

Uniqueness

N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity.

Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c19-18(20,21)11-5-6-15(22-9-11)25-8-7-12(10-25)23-16(26)17-24-13-3-1-2-4-14(13)27-17/h1-6,9,12H,7-8,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULMCNAQCFHCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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